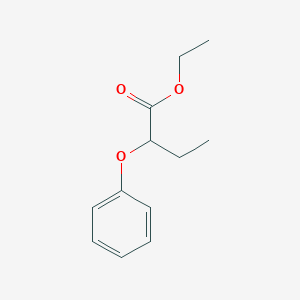

Ethyl 2-phenoxybutanoate

CAS No.: 56149-37-2

Cat. No.: VC14297792

Molecular Formula: C12H16O3

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56149-37-2 |

|---|---|

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | ethyl 2-phenoxybutanoate |

| Standard InChI | InChI=1S/C12H16O3/c1-3-11(12(13)14-4-2)15-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |

| Standard InChI Key | IHASFDBVENKSHI-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C(=O)OCC)OC1=CC=CC=C1 |

Introduction

Overview

Ethyl 2-phenoxybutanoate (C₁₂H₁₆O₃) is an ester derivative characterized by a phenoxy group (-OPh) at the second carbon of a butanoate backbone and an ethyl ester moiety. While limited direct data exists for this specific compound in the provided sources, its structural analogs—such as ethyl 2-phenylbutanoate and related esters—offer insights into its potential properties and applications. This report synthesizes information from analogous compounds and general organic chemistry principles to provide a detailed analysis of ethyl 2-phenoxybutanoate.

Structural Characteristics and Molecular Properties

Ethyl 2-phenoxybutanoate consists of a four-carbon chain (butanoate) with a phenoxy substituent at the second carbon and an ethyl ester group at the terminal carboxylate. Key structural features include:

-

Molecular Formula: C₁₂H₁₆O₃

-

Molecular Weight: 208.26 g/mol (calculated).

-

Functional Groups: Ester (-COOEt), ether (-OPh).

Comparative Physicochemical Properties

Based on analogs like ethyl 2-phenylbutanoate (CAS 119-43-7) , the following properties are inferred:

The phenoxy group enhances hydrophobicity compared to phenyl analogs, potentially affecting solubility and reactivity.

Synthetic Routes and Reaction Mechanisms

Synthesis of ethyl 2-phenoxybutanoate can be hypothesized via two primary routes:

Nucleophilic Substitution

Procedure:

-

Substrate: 2-Bromobutanoic acid ethyl ester.

-

Reagent: Phenoxide ion (NaOPh or KOPh).

-

Conditions: Polar aprotic solvent (e.g., DMF), 60–80°C, 12–24 hours.

Mechanism: SN2 displacement of bromide by phenoxide.

Esterification of 2-Phenoxybutanoic Acid

Procedure:

-

Acid Catalyst: H₂SO₄ or p-toluenesulfonic acid.

-

Reactants: 2-Phenoxybutanoic acid + ethanol.

-

Conditions: Reflux, 6–8 hours.

Challenges: Steric hindrance from the phenoxy group may reduce reaction efficiency, necessitating optimized conditions .

Applications in Industrial and Pharmaceutical Contexts

While no direct applications are documented in the provided sources, structural analogs suggest potential uses:

Pharmaceutical Intermediates

-

ACE Inhibitors: Analogous to ethyl 2-amino-2-phenylbutanoate, ethyl 2-phenoxybutanoate could serve as a precursor for antihypertensive agents.

-

Chiral Synthesis: Potential use in asymmetric catalysis or resolution processes, similar to enantioseparation methods for ethyl 2-phenylbutanoate .

Flavor and Fragrance Industry

-

Esters with aromatic groups (e.g., ethyl phenylbutanoate) are common in flavor formulations . The phenoxy group may impart unique sensory properties.

Analytical Characterization Techniques

Key methods for identifying and quantifying ethyl 2-phenoxybutanoate include:

Spectroscopic Analysis

-

¹H NMR: Expected signals: δ 1.2–1.4 (triplet, -OCH₂CH₃), δ 4.1–4.3 (quartet, -COOCH₂), δ 6.8–7.4 (multiplet, aromatic protons) .

-

IR Spectroscopy: Strong absorption at ~1740 cm⁻¹ (ester C=O), 1250 cm⁻¹ (C-O-C ether).

Chromatographic Methods

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume